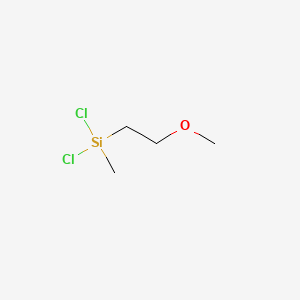
Trimethyldifluorophosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyldifluorophosphorane is an organophosphorus compound with the molecular formula C₃H₉F₂P . It is characterized by the presence of three methyl groups and two fluorine atoms bonded to a phosphorus atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyldifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. The reaction typically involves the following steps:
Starting Material: Trimethylphosphine sulfide.
Reagent: Antimony trifluoride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production and optimization of yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyldifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organophosphorus compounds with different substituents .
Applications De Recherche Scientifique
Trimethyldifluorophosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of trimethyldifluorophosphorane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Dimethyltrifluorophosphorane (C₂H₆F₃P): Contains two methyl groups and three fluorine atoms.
Trimethylphosphine (C₃H₉P): Contains three methyl groups and no fluorine atoms.
Comparison: Trimethyldifluorophosphorane is unique due to the presence of both methyl and fluorine groups, which confer distinct chemical properties. Compared to dimethyltrifluorophosphorane, it has one less fluorine atom, affecting its reactivity and stability. Trimethylphosphine, lacking fluorine atoms, exhibits different reactivity patterns and applications .
Propriétés
Formule moléculaire |
C3H9F2P |
|---|---|
Poids moléculaire |
114.07 g/mol |
Nom IUPAC |
difluoro(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C3H9F2P/c1-6(2,3,4)5/h1-3H3 |
Clé InChI |
YLYXRFTZNPBMRW-UHFFFAOYSA-N |
SMILES canonique |
CP(C)(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)



